molecular formula C19H20N2O2 B2845686 4-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide CAS No. 954650-71-6

4-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide

Cat. No.: B2845686
CAS No.: 954650-71-6
M. Wt: 308.381
InChI Key: DJCFQUBQYCMWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a chemical compound offered for research and development purposes. This synthetic molecule features a benzamide group linked to a 1-phenylpyrrolidin-3-yl methyl scaffold, a structure of significant interest in medicinal chemistry . The pyrrolidine ring is a privileged scaffold in drug discovery due to its advantageous properties, such as contributing to molecular three-dimensionality and improving solubility, which can lead to better drug-like profiles for candidate molecules . Researchers utilize this compound and its analogues as a key building block in the synthesis of novel bioactive molecules. Structural analogues of this compound, which share the 1-phenylpyrrolidin-3-yl methyl benzamide core, have been investigated for their potential as antagonists for various biological targets, indicating the value of this chemotype in probe and drug discovery efforts . All provided information is product category oriented and not specific to this exact compound. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-7-9-16(10-8-14)19(23)20-12-15-11-18(22)21(13-15)17-5-3-2-4-6-17/h2-10,15H,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCFQUBQYCMWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl and oxo groups. The final step involves the amidation reaction to attach the benzamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or pyrrolidine rings .

Scientific Research Applications

Research indicates that compounds with pyrrolidine rings, including 4-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide, exhibit significant biological activities. These include:

  • Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
  • Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, making it a candidate for research in neurodegenerative diseases.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques commonly employed in these studies include:

  • Surface Plasmon Resonance (SPR) : This method helps quantify binding interactions between the compound and its targets.
  • Isothermal Titration Calorimetry (ITC) : Used to measure the heat change during binding, providing insights into the thermodynamics of the interaction.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Neuroprotective Mechanisms

Another research article focused on the neuroprotective mechanisms of pyrrolidine-based compounds, including this compound. The findings suggested that this compound could mitigate oxidative stress and inflammation in neuronal cells, highlighting its potential in treating neurodegenerative disorders such as Alzheimer's disease.

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds regarding their structure and biological activity:

Compound NameStructureKey Characteristics
4-Methyl-N-(5-Oxo-Pyrrolidin)BenzamideStructureExplored for neuroprotective effects
4-Amino-N-HydroxybenzamideStructureExhibits HDAC inhibitory activity; used in cancer therapy research
N-(Phenyl)-PyrrolidinoneStructureShows antimicrobial properties; simpler structure but similar activity profile

The unique arrangement of functional groups in this compound may enhance its binding interactions with biological targets compared to simpler compounds.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Pyrrolidinone-Containing Derivatives
  • 1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea ():
    This compound shares the (5-oxo-1-phenylpyrrolidin-3-yl)methyl group but replaces the benzamide with a urea moiety. Urea derivatives typically exhibit strong hydrogen-bonding capacity, whereas benzamides may offer improved metabolic stability due to reduced susceptibility to hydrolysis .

  • The piperidine derivative adopts a semi-chair conformation with a dihedral angle of 89.1° between aromatic rings, whereas the pyrrolidinone’s rigid lactam ring may enforce a distinct spatial arrangement .
Kinase-Targeting Benzamides
  • Imatinib, Nilotinib, and Dasatinib (): These tyrosine kinase inhibitors share a benzamide backbone but incorporate pyrimidine or imidazole substituents. For example, imatinib’s 4-methylpiperazinemethyl group enhances solubility, while the target compound’s pyrrolidinone may prioritize interactions with polar residues in binding pockets .
  • Olverembatinib ():
    A pyrazolo-pyridinyl ethynyl-substituted benzamide with potent kinase inhibition. The ethynyl linker and trifluoromethyl group contribute to its high molecular weight (532.56 g/mol) and target affinity, whereas the target compound’s simpler structure may favor better bioavailability .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Compounds
Compound Molecular Weight (g/mol) Core Structure Notable Substituents Potential Target
Target Compound ~350 (estimated) Benzamide + pyrrolidinone 4-methylbenzamide, phenylpyrrolidinone Kinases, proteases (inferred)
1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea ~350 (estimated) Urea + pyrrolidinone Chlorophenyl, urea Enzymes with urea-binding pockets
Imatinib 493.6 Benzamide + piperazine 4-methylpiperazinemethyl, pyrimidine BCR-ABL kinase
Olverembatinib 532.56 Benzamide + pyrazolo-pyridine Trifluoromethyl, ethynyl linker Tyrosine kinases
Hydrogen-Bonding and Conformational Analysis
  • The pyrrolidinone’s carbonyl oxygen in the target compound can act as a hydrogen-bond acceptor, similar to the urea group in ’s compound.
  • The semi-chair conformation of piperidine in contrasts with the planar pyrrolidinone ring, which may reduce steric hindrance in binding sites .

Biological Activity

4-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide, with a CAS number of 954650-71-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.

The molecular formula of this compound is C19H20N2O2C_{19}H_{20}N_{2}O_{2}, with a molecular weight of 308.4 g/mol. The compound features a complex structure that includes a pyrrolidine ring and a phenyl group, which are significant for its biological interactions.

PropertyValue
Molecular Formula C₁₉H₂₀N₂O₂
Molecular Weight 308.4 g/mol
CAS Number 954650-71-6

Research indicates that the compound may act as an isoform-selective inhibitor of human carbonic anhydrases (hCAs), particularly hCA II. This inhibition affects various biochemical pathways, including those involved in tumor growth and metastasis. The mechanism by which it operates suggests potential applications in cancer therapy, especially in targeting androgen receptor (AR) pathways.

Antitumor Effects

One of the most notable biological activities of this compound is its effect on cancer cell lines. Studies have shown that compounds with structural similarities exhibit significant inhibition of tumor growth in models such as MDA-MB-231 (a breast cancer cell line). The treatment with SARMs (Selective Androgen Receptor Modulators) has demonstrated reductions in tumor weight and size by over 90% compared to untreated controls .

Inhibition of Metastasis

The compound's ability to inhibit the expression of metastasis-promoting factors such as IL6 and MMP13 has been documented. This action suggests that it may prevent the migration and invasion of cancer cells, further supporting its potential as an antitumor agent .

Study on Androgen Receptor Modulation

A study focused on SARMs revealed that compounds similar to this compound significantly inhibited the proliferation of androgen receptor-positive breast cancer cells. The results indicated a strong correlation between AR stimulation and reduced expression of paracrine factors involved in cancer progression .

Parallel Synthesis Research

Research involving the parallel synthesis of related compounds indicated that modifications to the benzamide structure could enhance biological activity and selectivity towards specific targets, including carbonic anhydrases. This study emphasized the importance of structural variations in developing effective therapeutic agents .

Q & A

Basic: What are the key structural features of 4-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide, and how do they influence its physicochemical properties?

The compound features a benzamide core substituted with a methyl group at the 4-position and a pyrrolidinone-linked phenyl group. The pyrrolidinone moiety introduces a rigid, heterocyclic structure, while the benzamide contributes to hydrogen-bonding potential via the amide group. These features enhance lipophilicity (due to the methyl group) and influence solubility and binding affinity to biological targets .

Methodological Insight : Computational tools like molecular docking or logP calculations can predict solubility and membrane permeability. Experimental validation via HPLC or partition coefficient assays is recommended.

Basic: What synthetic routes are commonly employed for this compound, and what optimization challenges exist?

Synthesis typically involves coupling 4-methylbenzoic acid derivatives with a pyrrolidinone-containing amine via amide bond formation. Key steps include:

  • Activation of the carboxylic acid (e.g., using HATU or EDC/DMAP).
  • Nucleophilic substitution or reductive amination for pyrrolidinone intermediate synthesis.
    Challenges include controlling stereochemistry at the pyrrolidinone ring and minimizing side reactions. Column chromatography or recrystallization is critical for purification .

Methodological Insight : Monitor reaction progress using TLC or LC-MS. Optimize yields by varying solvents (e.g., DMF vs. THF) and temperatures.

Basic: Which spectroscopic methods are essential for structural confirmation?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., amide NH at ~8 ppm, methyl groups at ~2 ppm) and confirms regiochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹, pyrrolidinone C=O at ~1700 cm⁻¹) .

Methodological Insight : Use deuterated DMSO for NMR to resolve exchangeable protons. Compare experimental data with computational predictions (e.g., DFT simulations).

Advanced: How do structural modifications to the benzamide or pyrrolidinone moieties affect bioactivity?

  • Benzamide substitutions : Adding electron-withdrawing groups (e.g., Cl) may enhance binding to polar targets (e.g., enzymes), while methoxy groups increase lipophilicity but reduce solubility.
  • Pyrrolidinone modifications : Replacing the phenyl group with heteroaromatic rings (e.g., pyridine) alters steric and electronic interactions, impacting affinity for receptors like kinases .

Methodological Insight : Perform SAR studies using a library of analogs synthesized via parallel combinatorial chemistry. Assess bioactivity in cell-based assays (e.g., IC₅₀ determination).

Advanced: What in vitro models are suitable for evaluating its therapeutic potential?

  • Anticancer Activity : Use MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control.
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution.
  • Mechanistic Studies : Employ Western blotting or qPCR to assess downstream signaling pathways (e.g., apoptosis markers like caspase-3) .

Methodological Insight : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate specific vs. general toxicity.

Advanced: What strategies improve its stability and bioavailability?

  • Salt Formation : Co-crystallization with pharmaceutically acceptable counterions (e.g., HCl) enhances aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the amide or methyl substituents for controlled release.
  • Nanoparticle Encapsulation : Use PLGA-based carriers to prolong half-life in plasma .

Methodological Insight : Conduct stability studies under accelerated conditions (40°C/75% RH) and assess bioavailability via pharmacokinetic profiling in rodent models.

Advanced: How can contradictions in biological activity data across studies be resolved?

  • Source Analysis : Compare assay conditions (e.g., cell line passages, serum concentrations) and compound purity (HPLC >95%).
  • Meta-Analysis : Use platforms like PubChem BioActivity to aggregate data and identify trends.
  • Mechanistic Replication : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Insight : Employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.